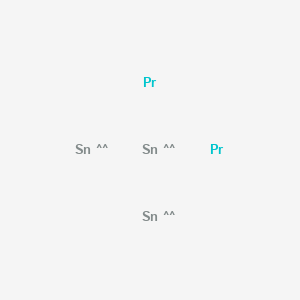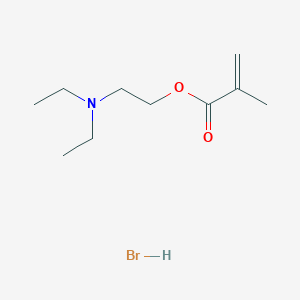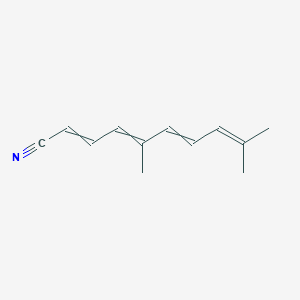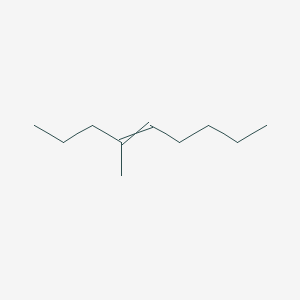
CID 71329937
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 71329937” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of compounds. This compound is a unique compound with specific chemical and physical properties that make it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CID 71329937 involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically involves the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and functional group transformations. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent quality. Purification steps, such as crystallization or chromatography, are employed to remove impurities and obtain the compound in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions
CID 71329937 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound to a lower oxidation state, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
The reactions involving this compound are carried out under specific conditions to achieve the desired transformations. Common reagents include acids, bases, oxidizing agents, and reducing agents. The choice of solvent, temperature, and reaction time are critical factors that influence the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state derivatives, while reduction reactions produce lower oxidation state compounds. Substitution reactions result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
CID 71329937 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent or intermediate in the synthesis of other chemical entities. It is also studied for its reactivity and properties.
Biology: In biological research, this compound is investigated for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: The compound is explored for its potential therapeutic applications, such as its ability to modulate biological pathways or target specific diseases.
Industry: this compound is used in various industrial processes, including the production of pharmaceuticals, agrochemicals, and materials.
Wirkmechanismus
The mechanism of action of CID 71329937 involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Eigenschaften
Molekularformel |
Pr2Sn3 |
|---|---|
Molekulargewicht |
637.9 g/mol |
InChI |
InChI=1S/2Pr.3Sn |
InChI-Schlüssel |
KEXWJLZGZHBYBU-UHFFFAOYSA-N |
Kanonische SMILES |
[Sn].[Sn].[Sn].[Pr].[Pr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Phenol, 4-chloro-2-[[(4-hydroxyphenyl)imino]methyl]-](/img/structure/B14360282.png)



![6-[(5-nitro-1H-imidazol-4-yl)sulfanyl]-7H-purin-2-amine](/img/structure/B14360307.png)
